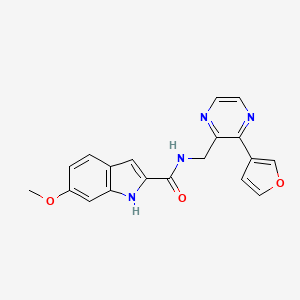

N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-6-methoxy-1H-indole-2-carboxamide

説明

特性

IUPAC Name |

N-[[3-(furan-3-yl)pyrazin-2-yl]methyl]-6-methoxy-1H-indole-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N4O3/c1-25-14-3-2-12-8-16(23-15(12)9-14)19(24)22-10-17-18(21-6-5-20-17)13-4-7-26-11-13/h2-9,11,23H,10H2,1H3,(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXDHZMYOJQMWEO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C=C(N2)C(=O)NCC3=NC=CN=C3C4=COC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of “N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-6-methoxy-1H-indole-2-carboxamide” typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the Indole Core: Starting from a suitable precursor, the indole core can be synthesized through Fischer indole synthesis or other methods.

Functionalization of the Indole Ring: Introduction of the methoxy group at the 6-position of the indole ring can be achieved through electrophilic aromatic substitution.

Attachment of the Pyrazine and Furan Moieties: The pyrazine and furan groups can be introduced through nucleophilic substitution or coupling reactions.

Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through amide bond formation using reagents like carbodiimides or coupling agents.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route for large-scale synthesis. This includes:

Optimization of Reaction Conditions: Temperature, solvent, and catalyst optimization to increase yield and purity.

Purification Techniques: Use of chromatography, crystallization, or other purification methods to obtain the final product.

化学反応の分析

Types of Reactions

“N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-6-methoxy-1H-indole-2-carboxamide” can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furanones.

Reduction: The pyrazine ring can be reduced to form dihydropyrazine derivatives.

Substitution: The methoxy group on the indole ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products Formed

Oxidation Products: Furanones, pyrazine N-oxides.

Reduction Products: Dihydropyrazine derivatives.

Substitution Products: Indole derivatives with various functional groups.

科学的研究の応用

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: As a probe to study biological processes involving indole derivatives.

Medicine: Potential therapeutic agent due to its unique structure and possible biological activities.

Industry: Use in the development of new materials or as a catalyst in chemical reactions.

作用機序

The mechanism of action of “N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-6-methoxy-1H-indole-2-carboxamide” would depend on its specific biological target. Generally, indole derivatives can interact with various molecular targets, including:

Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

Receptors: Binding to receptors to modulate signaling pathways.

DNA/RNA: Intercalation or binding to nucleic acids to affect gene expression.

類似化合物との比較

Comparison with Similar Compounds

The following analysis compares the target compound with structurally analogous derivatives, focusing on substituent effects, physicochemical properties, and inferred biological implications.

Structural Analogues with Furan Substitution

- N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-6-methoxy-1H-indole-2-carboxamide

- Key Difference : The furan substituent is at the 2-position instead of the 3-position.

- Impact : Furan-2-yl substitution may alter electronic distribution and steric interactions compared to furan-3-yl. This positional isomerism could affect solubility, metabolic stability, or target binding affinity. For example, furan-2-yl’s orientation might hinder interactions with hydrophobic pockets in enzymes, whereas furan-3-yl’s geometry could enhance such interactions .

Pyrazine Derivatives with Trifluoromethyl Groups

- (4aR)-1-[(3-Fluorophenyl)methyl]-4-hydroxy-N-[5-methyl-2-(trifluoromethyl)furan-3-yl]-2-oxo-4a-propyl-6,7-dihydro-5H-pyrrolo[1,2-b]pyridazine-3-carboxamide Key Difference: Incorporates a trifluoromethyl group on the furan ring and a fluorophenyl substituent. Impact: The trifluoromethyl group enhances electronegativity and metabolic stability due to its strong electron-withdrawing effect.

Heteroazulene-Stabilized Dications

- 1,3-Bis[bis(2-oxo-2H-cyclohepta[b]furan-3-yl)methyliumyl]benzene Key Difference: Features a bicyclic furan system (heteroazulene) that stabilizes dications. The target compound’s pyrazine-furan-indole system may similarly stabilize charge transfer interactions, which could be advantageous in redox-active therapeutic contexts .

Carboxamide Derivatives with Varied Heterocycles

- N-(3-chloro-4-methylphenyl)-2-(3-methoxypropyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide Key Difference: Replaces pyrazine and indole with an isoindole-dione core and a chlorophenyl group. This underscores the importance of balancing lipophilicity and solubility in drug design .

Research Implications

- Structural Optimization : The furan-3-yl group in the target compound may offer superior binding interactions compared to furan-2-yl analogs, warranting further exploration in structure-activity relationship (SAR) studies.

- Electron-Withdrawing Groups : Incorporating trifluoromethyl groups (as in ) could improve metabolic stability without compromising solubility.

- Hybrid Systems : Combining heteroazulene-like π-systems () with the pyrazine-indole scaffold might enhance redox or catalytic properties for niche therapeutic applications.

生物活性

N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-6-methoxy-1H-indole-2-carboxamide is a complex organic compound that has garnered significant attention for its potential biological activities, particularly in cancer therapy and antimicrobial applications. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, research findings, and comparative analysis with similar compounds.

Chemical Structure and Properties

The molecular formula of N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-6-methoxy-1H-indole-2-carboxamide is , with a molecular weight of 348.4 g/mol. The structure includes an indole core, a methoxy group at the 6-position, and a furan-pyrazine moiety that enhances its pharmacological properties.

| Property | Value |

|---|---|

| Molecular Formula | C₁₉H₁₆N₄O₃ |

| Molecular Weight | 348.4 g/mol |

| CAS Number | 2034395-48-5 |

The biological activity of N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-6-methoxy-1H-indole-2-carboxamide is primarily attributed to its interaction with various biological targets:

1. Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, which is crucial for cancer cell proliferation.

2. Receptor Binding: It can bind to various receptors, modulating signaling pathways that are often dysregulated in cancer and other diseases.

3. DNA/RNA Interaction: The indole moiety may intercalate with nucleic acids, affecting gene expression and promoting apoptosis in cancer cells .

Anticancer Activity

Research indicates that N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-6-methoxy-1H-indole-2-carboxamide exhibits potent anticancer properties:

Case Studies:

- Xia et al. (2022) reported that derivatives of indole compounds demonstrated significant antitumor activity with IC50 values ranging from 26 µM to 49.85 µM against various cancer cell lines .

- Fan et al. (2022) found that certain derivatives induced autophagy without causing apoptosis, suggesting a mechanism that could be beneficial in cancer therapy by preventing tumor growth through alternative pathways .

Antimicrobial Activity

The compound has also been explored for its antimicrobial properties:

Research Findings:

- Studies have shown that compounds with similar structures possess significant antimicrobial effects against various pathogens, indicating potential therapeutic applications in treating infections .

Comparative Analysis

When compared to other compounds with similar structural features, N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-6-methoxy-1H-indole-2-carboxamide stands out due to its unique combination of indole, pyrazine, and furan moieties. This structural diversity allows for enhanced interactions within biological systems, potentially leading to improved efficacy in therapeutic applications.

| Compound Name | Unique Features |

|---|---|

| Indole Derivatives | Commonly used in drug design; less complex |

| Pyrazine Derivatives | Limited to pyrazine ring interactions |

| Furan Derivatives | Often lacks the additional functional complexity |

Q & A

Basic: What synthetic strategies are recommended for N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-6-methoxy-1H-indole-2-carboxamide, and how can reaction conditions be optimized?

Answer:

The synthesis typically involves multi-step reactions, starting with the preparation of the pyrazine-furan core followed by coupling with the 6-methoxyindole moiety. Key steps include:

- Nucleophilic substitution for methylene bridge formation between pyrazine and indole.

- Coupling reactions (e.g., carboxamide bond formation) using activating agents like EDCI or DCC in anhydrous solvents (DMF, THF) .

- Temperature control : Pyrazine ring functionalization often requires mild conditions (25–60°C) to avoid side reactions .

- Purification : Column chromatography or recrystallization using solvent systems like ethyl acetate/hexane (3:1) to isolate intermediates .

Optimization focuses on solvent selection (polar aprotic solvents enhance reactivity), catalyst screening (e.g., Pd catalysts for cross-coupling), and stoichiometric ratios (1.2–1.5 equivalents of reagents to drive reactions to completion) .

Basic: Which spectroscopic and chromatographic methods are critical for characterizing this compound?

Answer:

- NMR spectroscopy : 1H and 13C NMR confirm regiochemistry of the furan and pyrazine rings. Key signals include pyrazine protons (δ 8.5–9.5 ppm) and methoxy groups (δ 3.8–4.0 ppm) .

- IR spectroscopy : Stretching vibrations for amide C=O (~1650 cm⁻¹) and methoxy C-O (~1250 cm⁻¹) validate functional groups .

- HPLC : Reverse-phase C18 columns (acetonitrile/water gradients) assess purity (>95% required for biological assays) .

- Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+ at m/z 405.15) .

Advanced: How can researchers resolve contradictions in biological activity data across assay systems?

Answer:

Contradictions may arise from assay-specific variables (e.g., pH, serum proteins) or target promiscuity . Mitigation strategies include:

- Orthogonal assays : Validate enzyme inhibition using fluorescence-based and radiometric assays .

- Cellular vs. cell-free systems : Compare IC50 values in both to identify off-target effects .

- Metabolic stability studies : Use liver microsomes to assess if rapid degradation underlies inconsistent activity .

- Structural analogs : Test derivatives to isolate pharmacophore contributions .

Advanced: What approaches determine the compound’s binding mode with biological targets?

Answer:

- X-ray crystallography : Co-crystallize the compound with purified target proteins (e.g., kinases). Use SHELXL for structure refinement .

- Molecular docking : Perform simulations with AutoDock Vina or Schrödinger, guided by pyrazine-furan π-π stacking and hydrogen-bonding interactions .

- Surface Plasmon Resonance (SPR) : Quantify binding kinetics (ka/kd) to validate docking predictions .

- Mutagenesis : Engineer target protein mutations (e.g., active-site residues) to confirm binding hotspots .

Basic: What are key considerations for crystallization to enable X-ray diffraction studies?

Answer:

- Solvent selection : Use mixed solvents (e.g., DMSO/water) for slow evaporation.

- Temperature gradients : Gradual cooling (0.5°C/hour) promotes lattice formation .

- Seeding : Introduce microcrystals to overcome nucleation barriers.

- Cryoprotection : Soak crystals in glycerol or ethylene glycol before flash-freezing .

Software like SHELXD (for phasing) and Olex2 (for visualization) streamline structure solution .

Advanced: How can intermediates be characterized to troubleshoot low yields in the final synthetic step?

Answer:

- Real-time monitoring : Use TLC (silica gel, UV visualization) or in-situ IR to track reaction progress .

- Isolation of intermediates : Employ flash chromatography or preparative HPLC for pure samples .

- Mechanistic probes :

Basic: What are potential metabolic pathways and stability issues under physiological conditions?

Answer:

- Oxidative metabolism : Furan rings may undergo CYP450-mediated oxidation to reactive intermediates. Test stability in liver microsomes with NADPH cofactors .

- Hydrolysis : Amide bonds are susceptible to esterases; assess pH-dependent degradation (e.g., SGF at pH 1.2 vs. SIF at pH 6.8) .

- Plasma stability : Incubate with human plasma (37°C, 1–24 hours) and quantify parent compound via LC-MS .

Advanced: How can solubility and bioavailability be optimized without altering the pharmacophore?

Answer:

- Salt formation : Prepare hydrochloride or mesylate salts to enhance aqueous solubility .

- Prodrug strategies : Introduce labile groups (e.g., acetyl on methoxy) for enzymatic activation in vivo .

- Nanoformulation : Encapsulate in PEGylated liposomes or cyclodextrin complexes .

- LogP modulation : Introduce polar substituents (e.g., -OH, -SO3H) on non-critical positions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。